molecular formula C9H12Cl2N4O B1672431 Guanoclor CAS No. 5001-32-1

Guanoclor

Cat. No.: B1672431
CAS No.: 5001-32-1
M. Wt: 263.12 g/mol
InChI Key: XIHXRRMCNSMUET-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Guanoclor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the Na+/H+ exchanger in pig kidney membranes with an IC50 of 1 μM and cell-free bovine dopamine β-hydroxylase with an IC50 of 90 μM . Additionally, this compound binds with high affinity to non-adrenergic sites in pig kidney membranes . These interactions suggest that this compound can modulate ion transport and neurotransmitter synthesis, impacting cellular homeostasis and signaling.

Cellular Effects

This compound influences various types of cells and cellular processes. It decreases norepinephrine levels in the heart, spleen, hypothalamus, and adrenal gland when administered at a dose of 10 mg/kg per day for six weeks in dogs . In rats, this compound decreases adrenal catecholamine levels at a dose of 20 mg/kg per day for six weeks . These effects indicate that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced sympathetic nervous system activity and lower blood pressure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to non-adrenergic sites in pig kidney membranes, inhibiting the Na+/H+ exchanger and dopamine β-hydroxylase . These binding interactions lead to enzyme inhibition, which in turn affects neurotransmitter synthesis and ion transport. This compound’s ability to decrease norepinephrine levels further supports its role in modulating gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable for up to four years when stored at -20°C . Long-term studies in dogs and rats have shown that this compound decreases norepinephrine and catecholamine levels over a six-week period . These findings suggest that this compound’s effects on cellular function are sustained over time, with potential implications for its use in chronic conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, a dose of 10 mg/kg per day decreases norepinephrine levels in various tissues, while a higher dose of 20 mg/kg per day in rats decreases adrenal catecholamine levels These studies indicate that this compound has a dose-dependent effect on neurotransmitter levels, with higher doses potentially leading to more significant reductions

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and ion transport. It inhibits the Na+/H+ exchanger and dopamine β-hydroxylase, affecting the levels of norepinephrine and catecholamines . These interactions suggest that this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to non-adrenergic sites in pig kidney membranes, suggesting that it may be localized to specific cellular compartments . The distribution of this compound within tissues such as the heart, spleen, hypothalamus, and adrenal gland further supports its role in modulating neurotransmitter levels and cellular signaling .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its binding to non-adrenergic sites in pig kidney membranes . This localization may be influenced by targeting signals or post-translational modifications that direct this compound to specific compartments or organelles. The compound’s effects on enzyme inhibition and neurotransmitter synthesis suggest that its activity is closely linked to its subcellular distribution.

Preparation Methods

Guanoclor is synthesized through a multi-step process. The synthetic route involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to form an intermediate compound. This intermediate is then reacted with S-methylthiourea to produce this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Guanoclor undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, it can undergo nucleophilic substitution reactions due to the presence of the dichlorophenoxy group . Common reagents used in these reactions include hydrazine and S-methylthiourea . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Properties

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXRRMCNSMUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198184
Record name Guanoclor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-32-1
Record name 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5001-32-1
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Record name Guanoclor [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoclor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13779
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Record name Guanoclor
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Record name Guanoclor
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Record name GUANOCLOR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Guanoclor as an antihypertensive drug?

A1: this compound functions as an adrenergic neuron blocking agent []. While its precise mechanism for lowering blood pressure remains unclear, research suggests that it disrupts sympathetic efferent function, primarily by blocking sympathetic fibers at the neuro-effector junction []. This action is similar to other drugs in its class, such as guanethidine, bethanidine, guanoxan, and debrisoquine [].

Q2: Are there any known concerns regarding the long-term use of this compound?

A2: While direct long-term studies on this compound might be limited, research points towards potential liver function impairment associated with Guanoxan, another drug in the same class []. This finding raises concerns about the possibility of similar effects with this compound, prompting a preference for alternative medications until further research clarifies this aspect.

Q3: What is known about the conformational behavior of this compound in solution?

A3: Studies employing conformational analysis techniques have revealed that this compound, similar to other antihypertensive drugs like Guanethidine, exists as various rotameric species in aqueous solutions []. Interestingly, the specific rotamer believed to be pharmacologically active might not be the sole conformer present in solution []. This finding highlights the complexities of drug-receptor interactions and the importance of considering conformational equilibria in drug design.

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